3-(2-Hydroxyethyl)benzoic acid
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Overview
Description
3-(2-Hydroxyethyl)benzoic acid is an organic compound with the molecular formula C₉H₁₀O₃. It is a derivative of benzoic acid, where a hydroxyethyl group is attached to the benzene ring. This compound is known for its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(2-Hydroxyethyl)benzoic acid can be synthesized through several methods. One common method involves the reaction of 3-bromobenzoic acid with ethylene glycol in the presence of a base such as sodium hydroxide. The reaction typically occurs in a solvent like methanol or water at room temperature for about an hour .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes, such as the esterification of 3,5-dinitrobenzoic acid with 2-hydroxyethyl methacrylate, followed by reduction and hydrolysis steps .
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxyethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid group.
Reduction: The compound can be reduced to form 3-(2-hydroxyethyl)benzyl alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: 3-(2-Carboxyethyl)benzoic acid.
Reduction: 3-(2-Hydroxyethyl)benzyl alcohol.
Substitution: Various substituted benzoic acid derivatives depending on the reagent used.
Scientific Research Applications
3-(2-Hydroxyethyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxyethyl)benzoic acid involves its interaction with various molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed to influence oxidative stress and inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Hydroxypropyl)benzoic acid
- 3-(2-Hydroxyethyl)benzyl alcohol
- 3-(2-Hydroxyethyl)phenol
Uniqueness
3-(2-Hydroxyethyl)benzoic acid is unique due to its specific functional groups that allow for a wide range of chemical reactions and modifications. Its hydroxyethyl group provides additional reactivity compared to similar compounds, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3-(2-hydroxyethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c10-5-4-7-2-1-3-8(6-7)9(11)12/h1-3,6,10H,4-5H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXSLOBSNWHBEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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